molecular formula C10H13BrClN B1381611 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1803611-39-3

6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1381611
CAS No.: 1803611-39-3
M. Wt: 262.57 g/mol
InChI Key: SBFORUYQLBLZLI-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is an organic heterocyclic compound classified within the indoline family. Its molecular formula is $$ \text{C}{10}\text{H}{13}\text{BrClN} $$, with a molecular weight of 262.57 g/mol. The compound features a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, where the 2-3 bond is saturated (Figure 1). The bromine atom at position 6 and two methyl groups at position 3 are critical substituents influencing its reactivity and applications.

Table 1: Key Chemical Properties

Property Value
Molecular Formula $$ \text{C}{10}\text{H}{13}\text{BrClN} $$
Molecular Weight 262.57 g/mol
Class Indoline derivative
Substituents 6-Bromo, 3,3-dimethyl

IUPAC Nomenclature and Alternative Names

The systematic IUPAC name for this compound is This compound . Alternative names include:

  • 6-Bromo-3,3-dimethylindoline hydrochloride
  • 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole HCl
  • 6-Bromo-3,3-dimethyl-1,2-dihydroindole hydrochloride

The numbering of the indoline ring follows standard IUPAC conventions, with the nitrogen atom at position 1 and the bromine at position 6.

Registry Numbers and Database Identifiers

This compound is cataloged under several international identifiers:

  • CAS Registry Number : 1803611-39-3
  • PubChem CID : 112756584
  • MDL Number : MFCD28383839
  • EC Number : Not formally assigned, but related indoline derivatives often fall under EC 600-500-0 series.

Structural Classification within Indoline Derivatives

Indoline derivatives are characterized by a partially saturated indole backbone. This compound belongs to the 6-substituted indoline subclass, distinguished by its bromine atom at position 6 and geminal dimethyl groups at position 3. Compared to simpler indolines (e.g., 3-methylindoline), the steric and electronic effects of the dimethyl groups enhance stability and modulate reactivity.

Structural comparisons :

  • 5-Bromo-3,3-dimethylindoline hydrochloride (CAS 866364-71-8): Differs in bromine position but shares similar dimethyl substitution.
  • Unsubstituted indoline (CAS 496-15-1): Lacks functional groups, illustrating the impact of bromine and methyl groups on physicochemical properties.

Historical Context of Discovery and Development

Indoline chemistry emerged alongside indole research in the late 19th century, driven by the study of natural dyes like indigo. The specific synthesis of this compound reflects modern advancements in heterocyclic chemistry, particularly in pharmaceutical intermediate design. Early methods for indoline functionalization involved zinc dust reduction, but contemporary routes use palladium-catalyzed cross-coupling for bromine introduction.

The compound’s development aligns with broader interest in halogenated indolines for drug discovery, as seen in antipsychotics (e.g., sertindole) and kinase inhibitors. Its CAS registration (2015–2020) underscores its relevance in recent medicinal chemistry research.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFORUYQLBLZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)Br)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: The compound can be reduced to form 3,3-dimethyl-2,3-dihydro-1H-indole. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of complex organic molecules and heterocycles. Its unique structure allows for various substitution reactions, making it a valuable intermediate in synthesizing other compounds.

Research has indicated that this compound exhibits potential biological activities , including:

  • Antiviral Properties : Studies suggest that derivatives of this compound can inhibit viral replication, making them candidates for antiviral drug development.
  • Anticancer Activity : Preliminary investigations have shown that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for developing novel therapeutic agents. Its ability to modify biological targets makes it an attractive candidate for drug discovery programs focusing on:

  • Neuroprotective agents
  • Antidepressants
  • Anti-inflammatory drugs

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Research

In another study focusing on antiviral activity, researchers synthesized several derivatives of this compound and tested their efficacy against the influenza virus. The findings indicated that specific modifications to the indole structure enhanced antiviral potency, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the indole ring structure allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole HCl Br (C6), 3,3-dimethyl C10H13BrClN 262.58 Intermediate for CNS-targeting drugs
5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole HCl Br (C5), F (C6) C10H12BrClFN 280.57 Enhanced electronegativity; potential kinase inhibition
6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole Cl (C6), F (C7) C10H11ClFN 199.65 Smaller halogens; improved metabolic stability

Key Findings :

  • Halogen Size : Bromine’s larger atomic radius compared to chlorine may improve hydrophobic interactions in receptor pockets, but chlorine offers better metabolic resistance due to reduced steric hindrance .

Positional Isomers

Table 2: Positional Isomer Comparison

Compound Name Substituent Position Molecular Formula Key Distinctions References
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole HCl Br at C6 C10H13BrClN Optimal steric alignment for receptor binding
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole HCl Br at C5 C10H13BrClN Altered electronic distribution; reduced bioactivity in some assays

Key Findings :

  • Steric Effects : Bromine at C6 (vs. C5) may better align with binding pockets due to the indole ring’s electronic asymmetry.
  • Synthetic Accessibility : 5-Bromo isomers are less commonly reported, suggesting challenges in regioselective synthesis .

Functional Group Variations

Table 3: Functional Group Modifications

Compound Name Functional Group Molecular Formula Key Applications References
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole HCl Br C10H13BrClN Drug intermediate
2,3-Dihydro-1H-indole-6-carbonitrile HCl CN (C6) C9H8ClN2 Electron-withdrawing effects; agrochemical precursor

Key Findings :

  • Electron Effects: The cyano group’s strong electron-withdrawing nature (compared to bromine) reduces the indole’s electron density, altering reactivity in cross-coupling reactions .

Ring-Modified Analogs

Table 4: Ring-Structure Variants

Compound Name Ring System Molecular Formula Structural Impact References
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole HCl Partially saturated indole C10H13BrClN Improved solubility vs. fully aromatic indoles
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol Inden (fused benzene) C10H11BrO Planar structure; potential phototoxicity

Key Findings :

  • Saturation : Partial saturation (2,3-dihydro) in the indole ring reduces aromaticity, enhancing solubility while retaining π-stacking capability .
  • Ring Fusion : Inden derivatives exhibit planar geometries, which may increase intercalation with DNA but raise toxicity risks .

Biological Activity

Overview

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a synthetic compound derived from the indole family, known for its diverse biological activities. This compound features a bromine atom at the 6th position and two methyl groups at the 3rd position of the indole ring. It has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C10H12BrN·HCl
  • Molecular Weight : 262.58 g/mol
  • CAS Number : 1803611-39-3

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)<1
Escherichia coliNot active
Candida albicans7.80

The compound showed potent activity against MRSA with an MIC of less than 1 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to suppress the growth of various cancer cell lines, particularly rapidly dividing cells such as A549 (lung cancer) cells.

Case Study Findings :

  • Compounds structurally related to this compound demonstrated preferential inhibition of A549 cells compared to non-tumor fibroblasts.
  • Significant antiproliferative effects were observed with IC50 values in the low micromolar range for several derivatives tested .

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes and receptors. For instance:

  • Anticholinesterase Activity : The compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative disorders. It showed competitive inhibition with IC50 values comparable to standard drugs .

Research Applications

The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex indole derivatives. Its applications extend beyond antimicrobial and anticancer research into areas such as:

  • Enzyme Inhibition Studies : Investigating its role in inhibiting various enzymes relevant to disease mechanisms.
  • Pharmaceutical Development : Exploring its potential as a lead compound in drug development due to its diverse biological activities.

Q & A

Q. How do crystal packing interactions affect its physicochemical stability?

  • Hydrogen Bonding : Inversion dimers formed via O–H⋯O and N–H⋯O bonds enhance thermal stability. Layered packing parallel to the (101) plane may influence solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

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